molecular formula C32H51N3O16 B8246654 Mal-amido-PEG9-NHS ester

Mal-amido-PEG9-NHS ester

Cat. No.: B8246654
M. Wt: 733.8 g/mol
InChI Key: LAFXBPMISAOAEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mal-amido-PEG9-NHS ester is a heterobifunctional polyethylene glycol (PEG) linker. It contains a maleimide group that can conjugate with thiol groups and an N-hydroxysuccinimide (NHS) ester moiety that reacts specifically with primary amines to form a covalent amide bond . This compound is widely used in bioconjugation and drug delivery systems due to its ability to link different molecules efficiently.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mal-amido-PEG9-NHS ester typically involves the following steps:

The reaction conditions usually involve:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Mal-amido-PEG9-NHS ester undergoes several types of reactions:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mal-amido-PEG9-NHS ester has a wide range of applications in scientific research:

    Chemistry: Used as a linker in the synthesis of complex molecules and polymers.

    Biology: Facilitates the conjugation of proteins, peptides, and other biomolecules.

    Medicine: Employed in drug delivery systems to improve the solubility and stability of therapeutic agents.

    Industry: Used in the production of bioconjugates and functionalized materials

Mechanism of Action

The mechanism of action of Mal-amido-PEG9-NHS ester involves:

These reactions enable the compound to link different molecules, facilitating the formation of bioconjugates and functionalized materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its:

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H51N3O16/c36-27(5-8-34-28(37)1-2-29(34)38)33-7-10-43-12-14-45-16-18-47-20-22-49-24-26-50-25-23-48-21-19-46-17-15-44-13-11-42-9-6-32(41)51-35-30(39)3-4-31(35)40/h1-2H,3-26H2,(H,33,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAFXBPMISAOAEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H51N3O16
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

733.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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